Lipophilicity Shift vs. 7-Hydroxyisoflavone
The target compound exhibits a calculated LogP of 2.48, which is 0.32 log units lower than the XlogP of 2.80 for the parent scaffold 7-hydroxyisoflavone [1][2]. This reduction occurs despite the addition of a six-carbon piperidine ring, indicating that the basic amine nitrogen contributes sufficient polarity to overcome the added hydrocarbon mass. The accompanying increase in topological polar surface area from 46.50 Ų to 49.77 Ų is consistent with an additional hydrogen-bond acceptor site (the piperidine nitrogen) [3].
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP (JChem) = 2.48; TPSA = 49.77 Ų |
| Comparator Or Baseline | 7-Hydroxyisoflavone: XlogP = 2.80; TPSA = 46.50 Ų |
| Quantified Difference | ΔLogP = −0.32 log units; ΔTPSA = +3.27 Ų |
| Conditions | In silico prediction (JChem and XlogP methods respectively) |
Why This Matters
A lower LogP with higher TPSA predicts improved aqueous solubility and altered membrane permeation, which can directly impact assay performance, dosing regimens, and the feasibility of obtaining interpretable dose-response data in cell-based screens.
- [1] ChemBase. 7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. LogP and TPSA values. CBID: 201506. http://www.chembase.cn/molecule-201506.html. View Source
- [2] Plantaedb. 7-Hydroxyisoflavone. XlogP = 2.80, TPSA = 46.50 Ų. https://plantaedb.com/ (accessed 2026-03-14). View Source
- [3] ChemBase. 7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. TPSA = 49.77 Ų. CBID: 201506. http://www.chembase.cn/molecule-201506.html. View Source
